molecular formula C12H16BrN3O3S B4631201 N-(4-bromophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide

N-(4-bromophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide

Cat. No. B4631201
M. Wt: 362.25 g/mol
InChI Key: NCLNNVHJPDXZFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-bromophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide and related compounds often involves reactions that take advantage of the nucleophilic substitution reactions of bromophenyl moieties and the subsequent introduction of sulfonyl groups. For instance, the synthesis and structure-activity relationship (SAR) studies of a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors highlight the methods for incorporating sulfonyl and piperazine groups into complex molecules (Cioffi et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds like N-(4-bromophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide is critical for their chemical behavior and potential applications. Studies on similar compounds emphasize the importance of the arene sulfonyl group and the piperazine moiety for the activity and stability of the molecule (Wang et al., 2006).

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Approaches : Research has explored innovative synthesis methods for compounds related to N-(4-bromophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide. For example, Shainyan and Danilevich (2013) developed new methods for synthesizing N-alkenylsubstituted trifluoromethanesulfonamide, showcasing techniques that could potentially be applied to similar compounds for enhancing their synthesis efficiency and yield Shainyan & Danilevich, 2013.

  • Chemical Modifications and Derivatives : The research by van Westrenen and Sherry (1992) highlights the sulfomethylation of piperazine and its derivatives, indicating the chemical versatility and potential for creating diverse derivatives with varying properties and applications van Westrenen & Sherry, 1992.

Potential Therapeutic Applications

  • Catalysis in Organic Synthesis : The study by Wang et al. (2006) discovered that l-piperazine-2-carboxylic acid derived N-formamides, related to the compound of interest, serve as highly enantioselective Lewis basic catalysts. This finding is crucial for the development of new pharmaceuticals and chemicals, indicating that derivatives of N-(4-bromophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide could have significant roles in catalyzing various chemical reactions Wang et al., 2006.

  • Antiviral and Antimicrobial Activities : Reddy et al. (2013) synthesized new derivatives of piperazine, showing promising antiviral and antimicrobial activities. This suggests that modifications of N-(4-bromophenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide could lead to potent antiviral or antimicrobial agents Reddy et al., 2013.

Advanced Material Applications

  • Ionic Liquid Crystals : The work by Lava, Binnemans, and Cardinaels (2009) on piperidinium, piperazinium, and morpholinium ionic liquid crystals demonstrates the potential of piperazine derivatives in the design of new materials with unique properties, such as phase behavior and conductivity, which could be applied in electronics and energy storage Lava, Binnemans, & Cardinaels, 2009.

properties

IUPAC Name

N-(4-bromophenyl)-4-methylsulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O3S/c1-20(18,19)16-8-6-15(7-9-16)12(17)14-11-4-2-10(13)3-5-11/h2-5H,6-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLNNVHJPDXZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-4-(methylsulfonyl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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